REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:21])([CH3:20])[C:3]([NH:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH2:17][C:18]#[CH:19])[C:7]=1[C:8]([O:10][CH3:11])=[O:9])=[O:4]>C1(C)C=CC=CC=1>[CH3:1][C:2]([CH3:21])([CH3:20])[C:3]([NH:5][C:6]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:12]2[C:13]([CH:19]=[CH:18][CH2:17][O:16]2)=[CH:14][CH:15]=1)=[O:4]
|
Name
|
methyl 2-(2,2-dimethylpropionylamino)-6-(prop-2-ynyloxy)benzoate
|
Quantity
|
4.74 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NC1=C(C(=O)OC)C(=CC=C1)OCC#C)(C)C
|
Name
|
Intermediate 46
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NC1=C(C(=O)OC)C(=CC=C1)OCC#C)(C)C
|
Name
|
[bis(trifluoromethanesulfonyl)imidate]-(triphenylphosphine)gold
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with a mixture of ethyl acetate and cyclohexane, with a gradient of 0-20%
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)NC1=CC=C2C=CCOC2=C1C(=O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.59 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |